S-tert-butyl cyclohexanecarbothioate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54829-37-7 |
|---|---|
Molecular Formula |
C11H20OS |
Molecular Weight |
200.34 g/mol |
IUPAC Name |
S-tert-butyl cyclohexanecarbothioate |
InChI |
InChI=1S/C11H20OS/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI Key |
XAQLRTIMENGSOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC(=O)C1CCCCC1 |
Canonical SMILES |
CC(C)(C)SC(=O)C1CCCCC1 |
Other CAS No. |
54829-37-7 |
Origin of Product |
United States |
Significance of Thioesters in Modern Organic Synthesis
Thioesters are a class of organosulfur compounds that serve as important intermediates in a wide array of synthetic and biological processes. fiveable.mewikipedia.org They are analogs of esters where a sulfur atom replaces the oxygen atom of the alkoxy group. fiveable.me This substitution results in unique chemical properties that are highly valued in modern organic synthesis.
The enhanced reactivity of thioesters compared to their oxygen-ester counterparts is a key feature. fiveable.me The carbon-sulfur bond is weaker and less polarized than the carbon-oxygen bond, making the thioester carbonyl group more susceptible to nucleophilic attack. fiveable.me This heightened reactivity allows them to function effectively as acylating agents for transferring acyl groups to other molecules. fiveable.megonzaga.edu
In synthetic chemistry, thioesters are versatile building blocks for creating more complex molecules. researchgate.net They participate in a variety of transformations to form new carbon-carbon bonds and other functional groups, including ketones, aldehydes, amides, and esters. researchgate.net The main synthetic route to thioesters often involves the reaction of a carboxylic acid and a thiol. fiveable.mewikipedia.org
In biochemistry, thioesters are central to numerous metabolic pathways. wikipedia.org Acetyl-CoA, a well-known thioester, is a pivotal intermediate in the synthesis and degradation of fatty acids, as well as in the citric acid cycle. wikipedia.org The high-energy nature of the thioester bond is crucial for driving these biosynthetic reactions. wikipedia.orggonzaga.edu
Table 1: Comparison of Esters and Thioesters
| Feature | Esters (R-CO-OR') | Thioesters (R-CO-SR') |
|---|---|---|
| Structure | Contains a C-O-C linkage. | Contains a C-S-C linkage. |
| Reactivity | Generally less reactive. | More reactive towards nucleophiles. fiveable.me |
| Bond Strength | Stronger C-O bond. | Weaker C-S bond. fiveable.me |
| Biological Role | Found in complex lipids. wikipedia.org | Key intermediates in metabolism (e.g., Acetyl-CoA). wikipedia.orggonzaga.edu |
| Synthetic Use | Common functional group and protecting group. | Potent acylating agents and synthetic building blocks. researchgate.net |
Stereochemical and Conformational Significance of Cyclohexane Derivatives
The cyclohexane (B81311) ring is not a flat hexagon; it adopts several non-planar three-dimensional conformations to minimize angular and torsional strain. wikipedia.org The most stable and well-studied of these are the "chair" and "boat" conformations. weebly.com
The chair conformation is the most energetically favorable arrangement for cyclohexane, with approximately 99.99% of molecules adopting this shape at room temperature. wikipedia.org In this conformation, all the carbon-hydrogen bonds are staggered, which minimizes torsional strain. weebly.com The hydrogen atoms on the ring are oriented in two distinct types of positions: axial (perpendicular to the plane of the ring) and equatorial (in the general plane of the ring). mvpsvktcollege.ac.in Through a process called "ring flipping," one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa. mvpsvktcollege.ac.in
When a substituent, such as a methyl or tert-butyl group, is attached to the cyclohexane ring, the two chair conformations are no longer equal in energy. wikipedia.org Substituents generally prefer the equatorial position to avoid steric strain. fiveable.me When a bulky group is in the axial position, it experiences repulsive steric interactions with the other two axial hydrogen atoms on the same side of the ring. This is known as a 1,3-diaxial interaction. sapub.org The larger the substituent, the greater the steric hindrance, and the more the equilibrium will favor the conformation where the group is in the equatorial position. researchgate.net
Table 2: Conformational Preferences in Monosubstituted Cyclohexanes
| Substituent | Preferred Position | Reason for Preference |
|---|---|---|
| Hydrogen | No preference | Small size, minimal steric interactions. |
| Methyl (-CH₃) | Equatorial | Avoids moderate 1,3-diaxial interactions. sapub.org |
| tert-Butyl (-C(CH₃)₃) | Strongly Equatorial | Avoids severe 1,3-diaxial interactions due to its large size. fiveable.meresearchgate.net |
Unique Reactivity Features of the Tert Butyl Moiety in Chemical Transformations
The tert-butyl group, with the chemical formula (CH₃)₃C-, is a large and bulky alkyl substituent that significantly influences the reactivity and properties of molecules to which it is attached. researchgate.net Its primary characteristic is its steric hindrance, which can physically block or slow down reactions at nearby sites. fiveable.mersc.org This "tert-butyl effect" is widely used in organic chemistry for kinetic stabilization of compounds and to control the selectivity of chemical reactions. researchgate.net
Due to its bulk, the tert-butyl group can direct reactions to occur at specific positions (regioselectivity) or favor the formation of one stereoisomer over another (stereoselectivity). rsc.org For example, its presence can influence the outcome of reductions, oxidations, and carbon-carbon bond-forming reactions. rsc.org
Beyond steric effects, the tert-butyl group is known for its ability to stabilize adjacent carbocations. The tertiary carbocation ((CH₃)₃C⁺) is relatively stable, and reactions that proceed through such an intermediate can be favored. This electronic effect, combined with its steric properties, makes the tert-butyl group a valuable tool in designing chemical syntheses. rsc.org It is frequently incorporated into molecules to increase their stability or to lock them into a specific conformation, which can be critical in the synthesis of complex targets like pharmaceuticals. researchgate.netresearchgate.net
Overview of Research Domains Pertaining to S Tert Butyl Cyclohexanecarbothioate
Established Preparative Routes for this compound
Traditional methods for thioester synthesis have been successfully applied to the preparation of this compound, primarily relying on the acylation of the corresponding thiol.
The most direct and established route to this compound involves the reaction of a cyclohexanecarboxylic acid derivative with tert-butyl mercaptan. A well-documented procedure utilizes cyclohexanecarbonyl chloride as the acylating agent. orgsyn.org This method is a standard example of thiocarboxylation, where the highly reactive acyl chloride readily reacts with the thiol, typically in the presence of a base to neutralize the hydrogen chloride byproduct.
Another classical approach involves the use of carboxylic acid anhydrides. researchgate.net While generally less reactive than acyl chlorides, anhydrides offer an alternative for the acylation of thiols. Traditional methods often rely on the nucleophilic substitution at the carbonyl group of acyl chlorides or carboxylic acids by thiols. researchgate.net The preparation of this compound has been specifically detailed in Organic Syntheses, where it is subsequently used as a precursor for the synthesis of tert-butyl cyclohexanecarboxylate, highlighting its utility as a stable, isolable intermediate. orgsyn.orglookchem.com
| Starting Material | Reagent | Key Features | Reference |
| Cyclohexanecarbonyl chloride | tert-Butyl mercaptan | High reactivity, typically requires a base. | orgsyn.org |
| Cyclohexanecarboxylic anhydride (B1165640) | tert-Butyl mercaptan | Milder alternative to acyl chloride. | researchgate.net |
| Cyclohexanecarboxylic acid | tert-Butyl mercaptan | Requires an activating agent. | researchgate.net |
Beyond the classical use of acyl chlorides, general methods for esterification have been adapted for thioester synthesis. These methods often employ coupling reagents to activate the carboxylic acid directly, avoiding the need to first prepare a more reactive derivative.
The Mitsunobu reaction, for instance, provides a pathway for thioesterification. organic-chemistry.org This reaction typically involves a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate to activate the carboxylic acid for nucleophilic attack by the thiol. The significant steric hindrance of the tert-butyl mercaptan can influence the efficiency of such reactions, often requiring optimized conditions.
Other modern protocols bypass the use of traditional activating agents. For example, methods have been developed that are mediated by reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for the synthesis of N-urethane-protected α-amino/peptide thioacids from their corresponding acids. organic-chemistry.org While developed for amino acids, this principle of carbodiimide-mediated coupling is broadly applicable to the formation of thioesters from carboxylic acids and thiols.
Advanced Synthetic Approaches to Thioesters Incorporating Hindered Alkyl Moieties
The synthesis of sterically hindered thioesters like this compound benefits from advanced methodologies that offer improved efficiency, selectivity, and functional group tolerance.
The formation of the carbon-sulfur (C–S) bond is central to thioester synthesis. chemscene.com Modern organic synthesis has seen a surge in the development of catalytic methods to achieve this transformation efficiently. Transition-metal catalysis is a prominent strategy for forming C–S bonds, with palladium, nickel, and copper being widely used. researchgate.netthieme-connect.deresearchgate.net Palladium-catalyzed cross-coupling reactions, in particular, represent a general and powerful method for thioether and thioester synthesis. thieme-connect.deresearchgate.net For instance, palladium-catalyzed desulfonative carbonylation of S-aryl/alkyl benzenesulfonothioates offers a route to thioesters under an atmosphere of carbon monoxide. organic-chemistry.org
More recent innovations include the use of visible-light photoredox catalysis. One such method enables the direct synthesis of thioesters from feedstock chemicals like aldehydes, alkenes, and elemental sulfur. organic-chemistry.org This approach utilizes a photocatalyst to generate a carbonyl thiyl radical, which is an orthogonal strategy to traditional nucleophilic substitution. organic-chemistry.org Another photocatalytic reaction involves readily available carboxylic acids and odorless disulfides, which can be performed in a continuous-flow system for rapid, gram-scale synthesis. organic-chemistry.org Biocatalysis also presents an advanced route, where enzymes are used to mediate thioester formation. For example, the adenylation (A-) domain of a carboxylic acid reductase has been shown to function as a broad-spectrum acyl-S-CoA synthetase, which can then be used to generate other thioesters. chemrxiv.org
| Catalytic System | Description | Potential Advantage | Reference |
| Palladium-based catalysts | Facilitates cross-coupling or carbonylation reactions to form C–S bonds. | High efficiency and broad substrate scope. | thieme-connect.deresearchgate.net |
| Nickel-based catalysts | Used in decarbonylation of aromatic thioesters and C-S cross-coupling. | Lower cost alternative to palladium. | thieme-connect.deresearchgate.net |
| Visible-light photoredox catalysis | Uses light to drive the reaction, often with novel radical-based mechanisms. | Mild reaction conditions, sustainable. | organic-chemistry.orgorganic-chemistry.org |
| Biocatalysis (Enzymes) | Utilizes enzymes like acyl-S-CoA synthetases for thioester synthesis. | High specificity, environmentally friendly. | chemrxiv.orgnih.gov |
Achieving selectivity is a critical challenge in the synthesis of complex molecules. In the context of this compound, the primary concern is chemoselectivity, especially if other reactive functional groups are present in the starting materials. The steric hindrance of the tert-butyl group can play a crucial role in directing reaction pathways. rsc.org For instance, in reactions with multifunctional substrates, the bulky nucleophile may preferentially react at a less hindered electrophilic site.
Modern synthetic methods often provide high levels of chemo- and regioselectivity under mild, metal-catalyst-free conditions. rsc.org For example, a method for synthesizing substituted thiazoles from substrates containing both double and triple bonds demonstrated that a calcium catalyst could chemoselectively activate the alkyne over the alkene for reaction with a thioamide. nih.gov This principle of selective activation is key to developing sophisticated synthetic routes. Computational studies have also shed light on how factors like steric hindrance and electronic effects influence the chemo- and regioselectivity of reactions, allowing for more rational design of synthetic strategies. acs.org
Considerations for Scalable and Efficient Synthesis
Transitioning a synthetic procedure from a laboratory scale to a larger, potentially industrial scale introduces a new set of challenges. For the synthesis of this compound, key considerations for scalability include cost-effectiveness, reaction efficiency, safety, and ease of purification.
Reactions Involving the Thiocarbonyl Group
The reactivity of this compound is largely dictated by the properties of the thioester functional group. This group's carbonyl carbon is electrophilic and serves as a site for various chemical transformations.
Nucleophilic acyl substitution is a fundamental reaction for thioesters, including this compound. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the intermediate collapses, and the tert-butylthiolate anion acts as a leaving group, resulting in a new acyl compound. libretexts.org The general mechanism proceeds via an addition-elimination pathway. masterorganicchemistry.com
The reactivity of carboxylic acid derivatives in these substitutions is influenced by the stability of the leaving group. khanacademy.org Thiolates are relatively weak bases, making them good leaving groups and rendering thioesters more reactive than esters or amides but less reactive than acid chlorides. libretexts.orgwikipedia.org
One documented transformation is the conversion of this compound into tert-butyl cyclohexanecarboxylate. wikipedia.orgorgsyn.org This reaction is efficiently carried out in the presence of a thiophilic metal salt, such as mercury(II) trifluoroacetate, which activates the sulfur atom, facilitating the attack by an alcohol like tert-butyl alcohol. orgsyn.org The process is significantly faster than the corresponding reaction of the anhydride intermediate, highlighting the effectiveness of the metal-catalyzed pathway. orgsyn.org
Table 1: Example of Nucleophilic Acyl Substitution
| Starting Material | Nucleophile | Reagent/Catalyst | Product | Reference |
|---|---|---|---|---|
| This compound | tert-Butyl alcohol | Mercury(II) trifluoroacetate | tert-Butyl cyclohexanecarboxylate | orgsyn.org |
Thioesters are excellent substrates for transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds under mild conditions. researchgate.net A prominent example is the Fukuyama coupling, a palladium-catalyzed reaction that couples a thioester with an organozinc reagent to form a ketone. wikipedia.orgorganic-chemistry.orgdbpedia.org This reaction is highly valued for its chemoselectivity and tolerance of a wide range of functional groups. dbpedia.orgjk-sci.com
The catalytic cycle for the Fukuyama coupling is proposed to involve the oxidative addition of the thioester's C-S bond to a Pd(0) catalyst. This is followed by transmetalation with the organozinc compound and subsequent reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org While S-ethyl and S-benzyl thioesters are commonly used for their reactivity, the principles apply to other thioesters as well. jk-sci.com Nickel has also been explored as a less expensive alternative to palladium for catalyzing these couplings. jk-sci.comresearchgate.net
Furthermore, iron-catalyzed cross-coupling reactions between thioesters and organomanganese reagents have been developed. nih.gov These reactions also produce ketones and demonstrate good functional group tolerance. nih.govchemrxiv.org However, studies have shown that sterically hindered organomanganese reagents, such as tert-butyl manganese bromide, can exhibit low reactivity, leading to only trace amounts of the desired ketone product. nih.govchemrxiv.org This suggests that the steric bulk of the tert-butyl group in either the thioester or the organometallic reagent can significantly influence the reaction's efficiency.
Table 2: Overview of Relevant Transition Metal-Catalyzed Reactions
| Reaction Name | Catalyst | Coupling Partners | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Fukuyama Coupling | Palladium (e.g., Pd/C, Pd(OAc)₂) or Nickel | Thioester + Organozinc Reagent | Ketone | Mild conditions, high functional group tolerance. | wikipedia.orgorganic-chemistry.orgresearchgate.net |
| Iron-Catalyzed Cross-Coupling | Iron(III) | Thioester + Organomanganese Reagent | Ketone | Good functional group tolerance; can be sensitive to steric hindrance. | nih.govchemrxiv.org |
| Palladium-Catalyzed Thiocarbonylation | Palladium (e.g., PdCl₂(PPh₃)₂) | Aryl Iodide + Thiol + CO | Thioester | Can produce sterically hindered thioesters like ArCOStBu. | chemrevlett.com |
Reactivity Derived from the tert-Butyl Moiety
The tert-butyl group attached to the sulfur atom imparts specific reactivity to the molecule, distinct from the reactions at the thiocarbonyl center.
The tert-butyl group is known for its ability to form a stable tertiary carbocation. rsc.orgucr.edu In principle, cleavage of the S-C(CH₃)₃ bond in this compound could generate this cation. This process would be analogous to the rate-determining step of an Sₙ1 or E1 reaction, where a leaving group departs to form a carbocation intermediate. libretexts.orgmasterorganicchemistry.com
In Sₙ1/E1 reactions of tert-butyl halides or alcohols, the formation of the tert-butyl cation is a key step. rsc.orgyoutube.com This cation can then be trapped by a nucleophile (Sₙ1 pathway) or lose a proton from an adjacent carbon to form an alkene (isobutylene) (E1 pathway). libretexts.orgyoutube.com The competition between Sₙ1 and E1 pathways is common, and reaction conditions such as temperature and the nature of the nucleophile/base can influence the product ratio. libretexts.orgmasterorganicchemistry.com
Radical reactions offer another avenue of reactivity. The tert-butoxyl radical (t-BuO•) is a common intermediate in organic chemistry, often generated from the decomposition of peroxides or via the homolysis of tert-butyl nitrite (B80452). princeton.edursc.org This radical can undergo subsequent reactions, most notably β-scission to yield a methyl radical and acetone, or hydrogen atom abstraction (HAT) from a suitable donor. princeton.edu
The tert-butyl radical is a relatively stable tertiary radical. ucl.ac.uk In radical-mediated reactions involving thioesters, an α-amino radical can attack the carbonyl carbon, leading to an alkoxy radical intermediate which then undergoes β-scission, ejecting a thiyl radical. tdl.org The stability of the ejected radical is a key factor. The tert-butylthiyl radical (t-BuS•) is a stable sulfur-centered radical that can be generated from precursors like di-tert-butyl disulfide and participate in radical chain processes, such as additions to alkenes and alkynes. nih.govlibretexts.org While the direct homolytic cleavage of the S-C(CH₃)₃ bond in this compound to form a tert-butyl radical and a cyclohexanecarbonylthiyl radical would require significant energy input, such radical species could potentially be involved in high-temperature or photochemically-induced transformations.
Tert-butyl nitrite (TBN) is a versatile reagent in organic synthesis, primarily used as a diazotization agent and, crucially, as a metal-free radical initiator. rsc.orgcommonorganicchemistry.comorganic-chemistry.org Upon thermal or photochemical decomposition, TBN generates a tert-butoxyl radical and nitric oxide (NO), which can initiate a variety of radical cascades. rsc.orgnih.govmdpi.com
TBN has been employed to promote C–S coupling reactions. For example, it facilitates the reaction between anilines and tetraalkylthiuram disulfides to form aryl dithiocarbamates under metal-free conditions. rsc.org It is also used in Sandmeyer-type reactions to convert anilines into aryl sulfides by reacting an in-situ generated diazonium salt with disulfides. organic-chemistry.org
The mechanism of TBN-initiated reactions often involves the initial formation of the tert-butoxyl radical. rsc.org This radical can abstract a hydrogen atom to generate a substrate-centered radical, which then participates in the desired bond-forming event. TBN can also act as a source of ·NO₂ or other nitrogen-oxygen species in nitration or cycloaddition reactions. nih.govthieme-connect.comresearchgate.net While direct studies using TBN with this compound are not prevalent, the known reactivity of TBN as a radical initiator suggests its potential utility in promoting radical-based transformations of the thioester, possibly involving either the acyl or the tert-butyl moiety.
Reactivity Influenced by the Cyclohexyl Ring System
The reactivity of this compound is significantly governed by the stereochemistry of its cyclohexyl ring. The presence of the bulky tert-butyl group, in conjunction with the thioester functionality, dictates the molecule's preferred conformation, which in turn influences the rates and selectivity of its reactions. This section explores these conformational effects and the reactivity at the cyclohexane (B81311) ring itself.
Conformational Effects on Reaction Selectivity and Rate
The cyclohexane ring in this compound predominantly adopts a chair conformation to minimize torsional and angle strain. Due to the significant steric bulk of the tert-butyl group, it acts as a "conformational lock," strongly favoring the chair conformation where it occupies an equatorial position. This minimizes destabilizing 1,3-diaxial interactions. fiveable.memasterorganicchemistry.com Consequently, the cyclohexanecarbothioate moiety at the C1 position will also preferentially reside in the equatorial position. The alternative chair conformation, with an axial tert-butyl group, is energetically highly unfavorable. masterorganicchemistry.comnih.gov
This fixed conformation has profound implications for the molecule's reactivity. Reactions at the carbonyl group of the thioester or at the alpha-carbon are influenced by the steric environment created by the rigid cyclohexane ring. For nucleophilic attack at the carbonyl carbon, the trajectory of the incoming nucleophile is dictated by the spatial arrangement of the axial and equatorial hydrogens on the adjacent carbons of the ring.
Table 1: Conformational Analysis of Substituted Cyclohexanes
| Substituent | Position | Relative Stability | Key Interactions |
| tert-butyl | Equatorial | High | Minimizes 1,3-diaxial strain |
| tert-butyl | Axial | Low | Significant 1,3-diaxial strain |
| -C(O)StBu | Equatorial | High | Less steric hindrance |
| -C(O)StBu | Axial | Low | Steric hindrance from axial H's |
This table illustrates the general principles of conformational stability in substituted cyclohexanes, which are applicable to this compound.
Reactions at the Cyclohexane Ring (e.g., oxidation, functionalization)
The functionalization of the C-H bonds of the cyclohexane ring in this compound presents a challenge due to the unactivated nature of these bonds. However, modern synthetic methods have enabled the site- and stereoselective functionalization of such systems.
Oxidation:
The oxidation of the cyclohexane ring can lead to the formation of cyclohexanols and cyclohexanones. The presence of the bulky tert-butyl group and the thioester can influence the regioselectivity of this oxidation. For instance, in related systems, oxidation often occurs preferentially at positions that are electronically activated or sterically accessible. While specific studies on this compound are limited, research on the oxidation of other cyclohexane derivatives with reagents like tert-butyl hydroperoxide has shown that the reaction can proceed via radical mechanisms, with the selectivity being influenced by the catalyst and reaction conditions. researchgate.net The mitochondrial oxidation of cyclohexyl-substituted fatty acids has also been observed to result in hydroxylation of the cyclohexane ring, suggesting that biological systems can also effect such transformations. nih.gov
C-H Functionalization:
Catalyst-controlled C-H functionalization offers a powerful strategy for selectively modifying the cyclohexane ring. nih.gov Research has demonstrated that by choosing an appropriate catalyst, it is possible to overcome the inherent reactivity preferences of the substrate. nih.govwisc.edu For example, dirhodium catalysts have been successfully employed for the site-selective and stereoselective C-H functionalization of unactivated C-H bonds in alkanes and cyclohexane derivatives. wisc.edu In the context of this compound, such methods could potentially be used to introduce new functional groups at specific positions on the cyclohexane ring.
The thioester group itself may act as a directing group in certain transition metal-catalyzed C-H activation reactions. Sulfur-containing functional groups have been shown to direct the ortho-C-H arylation of thiobenzamides, indicating the potential for the thioester sulfur to coordinate to a metal center and direct functionalization to a nearby C-H bond. researchgate.netrsc.org However, the steric bulk of both the tert-butyl group on the sulfur and the tert-butyl group on the cyclohexane ring would play a significant role in determining the feasibility and selectivity of such directed functionalizations. nih.govrepec.orgresearchgate.net
Table 2: Potential Reactions at the Cyclohexane Ring
| Reaction Type | Reagents/Catalysts | Potential Products | Selectivity Considerations |
| Oxidation | tert-butyl hydroperoxide, Metal catalysts | Cyclohexanol and cyclohexanone (B45756) derivatives | Steric hindrance from tert-butyl and thioester groups |
| C-H Arylation | Pd or Rh catalysts, Aryl halides | Aryl-substituted cyclohexane derivatives | Directing effect of the thioester vs. steric hindrance |
| C-H Insertion | Dirhodium catalysts, Diazo compounds | Functionalized cyclohexane derivatives | Catalyst-controlled site- and stereoselectivity |
This table provides a summary of potential reactions for the functionalization of the cyclohexane ring in this compound based on established methodologies for similar substrates.
Diastereoselective Synthesis and Transformations of Cyclohexane Carbothioates
The synthesis of substituted cyclohexane rings with specific relative stereochemistry, or diastereoselectivity, is a foundational challenge in organic synthesis. The cyclohexanone skeleton is a core structure in numerous natural products and pharmaceutical agents. beilstein-journals.orgnih.gov Methods for its synthesis, particularly cascade reactions, provide a model for the diastereoselective synthesis of cyclohexane carbothioates.
A powerful strategy for constructing highly functionalized cyclohexanones with high diastereoselectivity is the cascade inter–intramolecular double Michael reaction. beilstein-journals.orgnih.gov For instance, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield cyclohexanones with excellent diastereoselectivity. beilstein-journals.org The stereochemical outcome is determined during the formation of the enolate intermediate from the initial Michael addition. The relative stereochemistry of the substituents in this intermediate dictates the facial selectivity of the subsequent intramolecular cyclization, leading to a specific diastereomer. beilstein-journals.org In many cases, the substituents in the final cyclohexane ring adopt a thermodynamically stable trans configuration. beilstein-journals.orgnih.gov
These principles can be extended to the synthesis of cyclohexane carbothioates. By choosing appropriate precursors, such as a Michael acceptor containing a thioester group or by converting a ketone function in a diastereomerically pure cyclohexanone, specific diastereomers of this compound derivatives can be accessed. Transformations of these diastereomerically pure thioesters can then proceed, with the existing stereocenters directing the stereochemical outcome of subsequent reactions.
Table 1: Examples of Diastereoselective Synthesis of Cyclohexanone Derivatives via Cascade Reactions This table is illustrative of the principles that can be applied to cyclohexane carbothioate synthesis.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| Curcumin | Arylidenemalonate | aq. KOH, TBAB, RT | Functionalized Cyclohexanone | Complete diastereoselectivity in most cases | beilstein-journals.orgnih.gov |
| Acetoacetamide | Aromatic Aldehydes | Ethanol, RT | Functionalized Cyclohexanone | High diastereoselectivity | researchgate.net |
| Diketene, Aryl amine, 1,3-diketone, Primary amine, Aryl aldehyde | Pseudo Five-Component Reaction | Triethylamine | Cyclohexane-1,3-dicarboxamide | High diastereoselectivity | researchgate.netresearchgate.netsemanticscholar.org |
Enantioselective Approaches to S-tert-Butyl Thioesters and Related Chiral Sulfones
Moving beyond relative stereochemistry, the synthesis of single enantiomers (enantioselective synthesis) is crucial for many applications. Chiral thioesters and their derivatives, such as chiral sulfones, are valuable building blocks in organic synthesis and medicinal chemistry. rsc.orgbohrium.com
Recent advances in organocatalysis have provided direct asymmetric routes to chiral thioesters. A notable method involves the organocascade reaction catalyzed by a confined chiral phosphoric acid. acs.orgnih.gov This approach can achieve the asymmetric thiocarboxylysis of meso-epoxides, followed by an intramolecular trans-esterification, to furnish enantiomerically enriched thioesters. acs.orgnih.gov The tert-butyl group of S-tert-butyl thioesters confers significant stability, particularly towards secondary amines in basic conditions, which is an advantageous property during synthesis and purification. acs.org
Chiral sulfones, which can be synthesized from thioesters via oxidation, are another important class of chiral molecules. rsc.orgbohrium.com Asymmetric methods to access these compounds often involve the enantioselective transformation of a prochiral precursor. For example, the manganese-catalyzed asymmetric hydrogenation of β-keto sulfones is an effective method for producing chiral β-hydroxy sulfones with good to excellent enantioselectivities (up to 97% ee). rsc.org Another innovative approach merges photoredox and hydrogen bonding catalysis for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds. rsc.org These strategies highlight the diverse catalytic systems available for preparing enantioenriched sulfur-containing chiral building blocks.
Table 2: Selected Enantioselective Catalytic Systems for Thioester and Sulfone Synthesis
| Reaction Type | Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Thiocarboxylysis | Confined Chiral Phosphoric Acid | meso-Epoxides | Chiral Thioesters | Excellent | acs.orgnih.gov |
| Asymmetric Hydrogenation | Manganese / Chiral Ligand | β-Keto Sulfones | Chiral β-Hydroxy Sulfones | Up to 97% | rsc.org |
| Asymmetric Sulfonylation | Photoredox / Hydrogen Bonding Catalyst | α,β-Unsaturated Carbonyls | Chiral Sulfones | Moderate to Good | rsc.org |
| Decarboxylative Allylic Alkylation | Palladium / Chiral Ligand | β-Carbonyl Sulfones | α-Difunctionalized Cyclic Sulfones | High | nih.gov |
Influence of Cyclohexyl Conformation on Stereoselectivity
The stereochemical outcome of reactions on cyclohexane rings is profoundly influenced by the ring's conformation. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy one of two distinct positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).
The conformational preference of the S-tert-butyl carbothioate group and other substituents on the ring dictates the transition state energies of approaching reactants, thereby controlling stereoselectivity. For a reaction to occur, such as a nucleophilic attack on the carbonyl carbon of the thioester or a reaction at the α-carbon, the attacking reagent must approach from a specific trajectory. This trajectory is often sterically hindered by axial substituents on the same face of the ring. Consequently, attack often occurs preferentially from the less hindered face, or in a manner that leads to the most stable chair conformation in the product (e.g., with bulky groups in the equatorial position).
In diastereoselective reactions like the Michael additions used to form substituted cyclohexanes, the stereochemistry is set by the cyclization of an intermediate. beilstein-journals.orgnih.gov The enolate intermediate will adopt a conformation that minimizes steric clashes, and the subsequent intramolecular ring closure will proceed through a transition state that reflects this conformational bias, thus determining the cis/trans relationship of the substituents in the final product. beilstein-journals.org Understanding these conformational effects is essential for predicting and controlling the stereoselectivity in the synthesis of this compound derivatives.
Chiral Resolution and Asymmetric Catalysis in Thioester Synthesis
When a chiral compound is synthesized from achiral starting materials without a chiral influence, a 50:50 mixture of two enantiomers, known as a racemic mixture, is formed. libretexts.org Separating these enantiomers is a process called chiral resolution. libretexts.orgwikipedia.org
A classic method of resolution involves reacting the racemic thioester (or its precursor carboxylic acid) with an enantiomerically pure chiral resolving agent. libretexts.org This reaction creates a mixture of diastereomers. Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by techniques like crystallization or chromatography. libretexts.orgwikipedia.org After separation, the resolving agent is chemically removed to yield the individual, enantiomerically pure thioesters. Another powerful technique is enzymatic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product. acs.org
While resolution is a widely used technique, it is inherently inefficient as a maximum of 50% of the desired enantiomer can be recovered from the initial racemate. Modern asymmetric catalysis offers a more efficient alternative by creating the desired enantiomer directly and selectively from a prochiral substrate. frontiersin.org This field has seen rapid development, with various catalytic systems being employed. frontiersin.org Chiral organocatalysts, such as those based on thiourea (B124793) or phosphoric acids, utilize non-covalent interactions like hydrogen bonding to create a chiral environment around the substrate, guiding the reaction to favor one enantiomeric product. acs.orgnih.govnih.gov These methods represent the state-of-the-art in producing enantiopure compounds like chiral thioesters, avoiding the waste associated with classical resolution. frontiersin.org
Table 3: Common Types of Chiral Resolving Agents and Catalysts
| Method | Agent/Catalyst Type | Principle of Operation | Reference |
|---|---|---|---|
| Chiral Resolution | Chiral Bases (e.g., Brucine, 1-Phenylethanamine) | Forms diastereomeric salts with racemic acids. | libretexts.org |
| Chiral Resolution | Chiral Derivatizing Agents (e.g., Mosher's acid) | Forms diastereomeric esters/amides for separation and analysis. | libretexts.org |
| Chiral Resolution | Enzymes (e.g., Lipases) | Selective reaction with one enantiomer (Kinetic Resolution). | acs.org |
| Asymmetric Catalysis | Chiral Phosphoric Acids | Acts as a chiral Brønsted acid to activate substrates. | acs.orgnih.gov |
| Asymmetric Catalysis | Chiral Thioureas | Forms hydrogen bonds to organize substrates in a chiral pocket. | nih.gov |
| Asymmetric Catalysis | Transition Metal Complexes (e.g., Pd, Mn) with Chiral Ligands | Metal center catalyzes the reaction while the chiral ligand controls stereoselectivity. | rsc.orgnih.gov |
Kinetic and Thermodynamic Parameters of Reactions Involving S Tert Butyl Cyclohexanecarbothioate
Determination of Reaction Rates and Orders
The rate of a chemical reaction is a fundamental kinetic parameter that describes how quickly reactants are converted into products. It is experimentally determined by monitoring the change in concentration of a reactant or product over time. The reaction order, with respect to a particular reactant, indicates how the reaction rate is influenced by the concentration of that reactant.
For instance, in studies of cyclohexane (B81311) oxidation using tert-butyl hydroperoxide, the apparent reaction orders were found to be less than one for both reactants. rsc.org This suggests a surface-mediated reaction mechanism. rsc.org The determination of reaction orders is crucial as it provides insights into the reaction mechanism. For a hypothetical reaction of S-tert-butyl cyclohexanecarbothioate, the rate law would be expressed as:
Rate = k[this compound]^m[Reactant B]^n
where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. These orders would be determined by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate.
Table 1: Illustrative Reaction Orders and Their Implications
| Reaction Order | Rate Dependence on Concentration | Implication for Reaction Mechanism |
|---|---|---|
| 0 | Rate is independent of concentration. | The rate is controlled by another factor, such as a catalyst or light absorption. |
| 1 | Rate is directly proportional to the concentration. | The rate-determining step involves one molecule of the reactant. |
| 2 | Rate is proportional to the square of the concentration. | The rate-determining step involves a collision between two molecules of the reactant. |
Activation Energy Profiles and Transition State Characterization
The activation energy (Ea) is the minimum amount of energy required for a reaction to occur. youtube.com It represents the energy barrier that must be overcome for reactants to transform into products. youtube.com An activation energy profile, often depicted in an energy diagram, illustrates the energy changes that occur throughout a reaction, including the energy of the transition state. youtube.com
The transition state is a high-energy, unstable arrangement of atoms that exists for a fleeting moment at the peak of the energy profile. youtube.com Characterizing the transition state is key to understanding the reaction mechanism at a molecular level. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and calculating activation energies.
For example, a computational study on the gas-phase pyrolysis of sec-butyl bromide using DFT at the B3LYP/6-311++G(2df, 2p) level of theory determined the activation energy to be 78.472 kJ/mol. researchgate.net Such calculations for this compound would involve identifying the transition state structure for a specific reaction (e.g., hydrolysis) and then calculating its energy relative to the reactants.
Table 2: Example of Calculated Kinetic Parameters for the Pyrolysis of sec-Butyl Bromide
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Ea) | 78.472 | kJ/mol |
| Enthalpy of Activation (ΔH*) | 73.290 | kJ/mol |
| Gibbs Free Energy of Activation (ΔG*) | 80.766 | kJ/mol |
| Rate Constant (k) | 8.41 x 10^5 | s⁻¹ |
Note: This data is for the pyrolysis of sec-butyl bromide and is presented for illustrative purposes. researchgate.net
Thermodynamic Analysis of Competing Reaction Pathways
Many reactions can proceed through multiple pathways, leading to different products. A thermodynamic analysis is essential for predicting which pathway is more favorable under a given set of conditions. This involves calculating the changes in key thermodynamic state variables: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
Enthalpy Change (ΔH): Represents the heat absorbed or released during a reaction. Exothermic reactions (negative ΔH) are generally more favorable.
Entropy Change (ΔS): Represents the change in disorder or randomness. Reactions that lead to an increase in entropy (positive ΔS) are favored.
Gibbs Free Energy Change (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate indicator of reaction spontaneity. A negative ΔG indicates a spontaneous reaction.
By calculating these values for each competing pathway of a reaction involving this compound, one could predict the major and minor products. For instance, the thermodynamic analysis of sec-butyl bromide pyrolysis revealed a reaction enthalpy (ΔH_reaction) of -145.945 kJ/mol and a Gibbs free energy of reaction (ΔG_reaction) of -127.255 kJ/mol, indicating a thermodynamically favorable process. researchgate.net
Solvent Effects on Reaction Kinetics and Equilibrium
The choice of solvent can significantly impact the rate and equilibrium position of a reaction. Solvents can influence the stability of reactants, transition states, and products through various interactions, such as polarity and hydrogen bonding. chemrxiv.org
The effect of the solvent on the reaction rate depends on the relative solvation of the reactants and the transition state. chemrxiv.org If the transition state is more stabilized by the solvent than the reactants, the activation energy will be lowered, and the reaction rate will increase. chemrxiv.org Conversely, if the reactants are more stabilized, the rate will decrease. chemrxiv.org
The dielectric constant of a solvent is a measure of its polarity and can have a pronounced effect on reactions involving charge separation or charge distribution changes. chemrxiv.org For a hypothetical reaction of this compound, moving to a more polar solvent could either accelerate or decelerate the reaction depending on the specific mechanism. For example, some reactions see a rate increase with increasing solvent polarity, while for others, the reaction is less favorable in polar solvents. chemrxiv.org Studies on glycolytic reactions have shown that factors like pH and the presence of crowding agents can also significantly influence kinetic parameters. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| sec-butyl bromide |
| tert-butyl hydroperoxide |
| Cyclohexane |
| Cyclohexanol |
Strategic Applications in Advanced Organic Synthesis and Natural Product Chemistry
S-tert-Butyl Cyclohexanecarbothioate as a Versatile Acylating Agent
This compound serves as an effective acylating agent, specifically for the introduction of the cyclohexanecarbonyl group. The reactivity of the thioester functional group allows for the transfer of the acyl group to nucleophiles. A well-documented application is the synthesis of tert-butyl esters from alcohols.
A notable example is the preparation of tert-butyl cyclohexanecarboxylate (B1212342). In a procedure detailed in Organic Syntheses, this compound is reacted with tert-butyl alcohol in the presence of mercury(II) trifluoroacetate (B77799) in anhydrous acetonitrile (B52724). nih.gov This reaction proceeds efficiently to yield the corresponding tert-butyl ester. nih.govosti.gov The reaction is believed to proceed through the formation of a more reactive intermediate, cyclohexanecarboxylic trifluoroacetic anhydride (B1165640), when the thioester reacts with Hg(CF₃CO₂)₂. nih.gov This anhydride then readily reacts with the alcohol to form the ester. nih.gov
Reaction Details for the Synthesis of tert-Butyl Cyclohexanecarboxylate:
| Reactant | Molar Amount | Reagent/Solvent | Reaction Time | Yield |
| This compound | 0.028 mol | tert-Butyl Alcohol (0.075 mol) | 45 min | 90% |
| Mercury(II) Trifluoroacetate | ||||
| (0.056 mol) | ||||
| Anhydrous Acetonitrile |
This interactive table summarizes the key parameters for the synthesis of tert-butyl cyclohexanecarboxylate from this compound. nih.gov
This transformation highlights the utility of this compound in protecting group chemistry, where the resulting tert-butyl ester can serve as a sterically hindered and acid-labile protecting group for the carboxylic acid functionality. thieme-connect.com
Utility in Convergent Synthetic Strategies for Complex Molecules
Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach is often more efficient than a linear synthesis for the construction of large and complex targets.
While specific, documented examples of this compound in convergent synthetic strategies are not prevalent in readily available literature, its role as an acylating agent suggests a potential application. The cyclohexanecarbonyl moiety could be introduced onto a key fragment of a larger molecule via acylation of a suitable nucleophile on that fragment. The resulting fragment, now bearing the cyclohexanecarbonyl group, could then be converged with another large fragment to complete the synthesis of the target molecule. The stability of the thioester allows it to be carried through several synthetic steps before the final coupling reaction.
Role as a Precursor or Building Block in Natural Product Synthesis
The cyclohexane (B81311) ring is a common structural motif in a wide array of natural products, including terpenoids and steroids. wikipedia.org The synthesis of these complex molecules often relies on the use of versatile building blocks that can introduce specific carbocyclic frameworks.
Although direct examples of this compound as a precursor in the total synthesis of a specific natural product are not widely reported, its structure makes it a hypothetical candidate for such applications. The introduction of the cyclohexanecarbonyl group could be a key step in the elaboration of a natural product skeleton. For instance, the cyclohexyl ring could be further functionalized after its introduction, or the carbonyl group could serve as a handle for subsequent carbon-carbon bond formations or other transformations necessary to construct the intricate architecture of a natural product.
Design and Synthesis of Derivatives for Medicinal Chemistry or Materials Science (focusing on synthesis methods and pathways)
The development of derivatives from a core scaffold is a fundamental aspect of both medicinal chemistry and materials science. The cyclohexanecarboxylic acid framework is found in a number of biologically active compounds. acs.org
While the direct synthesis of medicinal or materials science derivatives from this compound is not extensively documented, the reactivity of the thioester provides a clear pathway for the generation of a variety of derivatives. The cyclohexanecarbonyl chloride, which can be prepared from cyclohexanecarboxylic acid (the hydrolysis product of the thioester), is a versatile intermediate. wikipedia.org This acid chloride can be reacted with a wide range of nucleophiles, such as amines and alcohols, to generate a library of amide and ester derivatives.
Hypothetical Synthetic Pathways to Derivatives:
Amide Synthesis: Reaction of cyclohexanecarbonyl chloride with primary or secondary amines in the presence of a base would yield the corresponding cyclohexanecarboxamides. These amides could be designed as analogs of known bioactive molecules.
Ester Synthesis: Esterification of cyclohexanecarbonyl chloride with various functionalized alcohols would produce a diverse set of esters. These could be explored for their properties as liquid crystals or as monomers for polymerization in materials science. For example, the synthesis of 4-cyanophenyl esters of substituted cyclohexanecarboxylic acids has been shown to yield compounds with liquid-crystalline properties. osti.gov
These synthetic routes, starting from the core structure provided by this compound, would allow for the systematic variation of peripheral functional groups to optimize biological activity or material properties.
Computational and Theoretical Chemistry Studies on S Tert Butyl Cyclohexanecarbothioate
Quantum Chemical Calculations for Molecular Structure, Conformation, and Energetics
Computational models predict that the equatorial conformer is significantly more stable than the axial conformer due to the avoidance of 1,3-diaxial interactions between the bulky S-tert-butyl carbothioate group and the axial hydrogen atoms on the cyclohexane (B81311) ring. These steric clashes in the axial conformer lead to a higher energy state. DFT calculations can precisely quantify this energy difference, often referred to as the A-value.
The conformational flexibility of the S-tert-butyl group itself adds another layer of complexity. Rotations around the carbon-sulfur and sulfur-tert-butyl bonds lead to multiple local energy minima. Quantum chemical calculations can map out the potential energy surface for these rotations, identifying the most stable rotamers. These studies often employ methods like B3LYP with a suitable basis set, such as 6-31G* or larger, to accurately model the electronic structure and dispersion forces that govern these conformational preferences. researchgate.net
Table 1: Calculated Relative Energies of S-tert-Butyl Cyclohexanecarbothioate Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Equatorial Chair | DFT/B3LYP/6-31G | 0.00 |
| Axial Chair | DFT/B3LYP/6-31G | 4.5 - 5.5 |
| Twist-Boat | DFT/B3LYP/6-31G* | > 5.0 |
Note: The values presented are illustrative and based on typical A-values for bulky substituents on a cyclohexane ring. Actual values would require specific calculations for this molecule.
Mechanistic Modeling and Transition State Analysis of Key Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. For instance, the hydrolysis of the thioester bond is a fundamental reaction that can be modeled to understand its kinetics and thermodynamics. Theoretical calculations can map the entire reaction pathway, from reactants to products, identifying the transition state structure and its associated energy barrier.
The hydrolysis can proceed through different mechanisms, such as acid-catalyzed or base-catalyzed pathways. Computational models can distinguish between these by calculating the activation energies for each proposed mechanism. The transition state, a high-energy, transient species, is located on the potential energy surface. Its geometry reveals the atomic rearrangements that occur during the bond-breaking and bond-forming processes. Techniques such as intrinsic reaction coordinate (IRC) calculations can confirm that the identified transition state indeed connects the reactants and products. nih.gov
Furthermore, oxidation reactions at the sulfur atom or on the cyclohexane ring can be studied. For example, the oxidation of the thioester to a sulfoxide (B87167) or sulfone can be modeled to predict the feasibility and selectivity of such transformations. DFT calculations can provide insights into the electronic properties of the molecule, such as the distribution of frontier molecular orbitals (HOMO and LUMO), which helps in understanding its reactivity towards various oxidizing agents. rsc.orgresearchgate.net
Conformational Landscape and Stereoelectronic Effects in the Cyclohexane Ring
The conformational landscape of this compound is dominated by the chair conformations of the cyclohexane ring. However, other higher-energy conformers, such as the twist-boat and boat, also exist and can be part of conformational interconversion pathways. researchgate.net Computational methods can calculate the energy barriers for ring inversion, the process that converts one chair conformation to another.
Stereoelectronic effects also play a crucial role in the molecule's structure and reactivity. These effects arise from the interaction between electron orbitals of different parts of the molecule. In the case of this compound, the orientation of the C=O and C-S bonds of the carbothioate group relative to the C-C bonds of the cyclohexane ring can influence the molecule's electronic properties.
For example, hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can affect bond lengths and rotational barriers. The alignment of the C-S bond with neighboring C-H or C-C bonds of the cyclohexane ring can lead to stabilizing or destabilizing interactions. These subtle electronic effects can be quantified through natural bond orbital (NBO) analysis, a common computational technique.
Predictive Modeling for Reactivity and Selectivity (e.g., using DFT)
DFT-based predictive modeling is a valuable tool for understanding and forecasting the chemical behavior of this compound. By calculating various molecular descriptors, it is possible to predict its reactivity towards different reagents and the selectivity of its reactions. researchgate.net
Local reactivity descriptors, such as the Fukui functions or condensed-to-atom electrophilicity and nucleophilicity indices, can predict the most reactive sites within the molecule. For this compound, these calculations can identify which atoms are most susceptible to nucleophilic or electrophilic attack. For example, the carbonyl carbon is expected to be an electrophilic site, while the sulfur and oxygen atoms are likely nucleophilic centers. This information is crucial for predicting the regioselectivity of reactions.
Predictive modeling can also be applied to understand stereoselectivity. For reactions involving chiral reagents or catalysts, computational models can be used to calculate the energies of the different diastereomeric transition states, allowing for the prediction of the major stereoisomer formed.
Advanced Analytical and Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
In-Situ Spectroscopic Methods for Real-Time Reaction Progression Monitoring (e.g., IR, NMR)
In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs, providing a wealth of data on reaction kinetics, the formation of products, and the consumption of reactants without altering the reaction environment. mpg.dersc.org
Infrared (IR) Spectroscopy: Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful tool for real-time monitoring of the synthesis of S-tert-butyl cyclohexanecarbothioate. rsc.org By immersing an IR probe directly into the reaction vessel, spectra can be collected at regular intervals. The synthesis can be tracked by observing the disappearance of the carbonyl (C=O) stretching band of a reactant, such as cyclohexanecarbonyl chloride (typically ~1790-1815 cm⁻¹), and the simultaneous appearance of the characteristic thioester C=O stretching band of the this compound product. The thioester carbonyl vibration is sensitive to its electronic environment but generally appears in the 1680-1715 cm⁻¹ region. This data allows for the generation of concentration profiles over time for reactants and products, enabling detailed kinetic analysis. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy offers unparalleled insight into molecular structure, making it an ideal, non-invasive method for monitoring reactions. nih.govchemrxiv.org A reaction to form this compound could be conducted directly within an NMR tube or monitored by pumping the reaction mixture through an NMR probe. nih.govchemrxiv.org Real-time ¹H NMR experiments would allow for the quantitative analysis of species in the mixture. mpg.de For instance, the disappearance of the signal for the thiol proton of tert-butylthiol and the appearance of the distinct signals for the tert-butyl group (a sharp singlet, ~1.5 ppm) and the cyclohexyl protons in the final thioester product could be integrated over time. This approach provides direct evidence of reaction completion and allows for the determination of reaction rates and the detection of any side products. nih.gov
Table 1: Key Spectroscopic Markers for Monitoring the Synthesis of this compound
| Technique | Species | Characteristic Signal/Band | Observation During Reaction |
|---|---|---|---|
| In-Situ IR | Cyclohexanecarbonyl Chloride (Reactant) | C=O Stretch (~1800 cm⁻¹) | Decreases |
| In-Situ IR | This compound (Product) | Thioester C=O Stretch (~1700 cm⁻¹) | Increases |
| Real-Time ¹H NMR | tert-Butylthiol (Reactant) | -SH Proton Signal | Decreases / Disappears |
| Real-Time ¹H NMR | This compound (Product) | tert-Butyl Singlet (~1.5 ppm) | Increases |
Characterization of Transient Intermediates in Reactions
The synthesis of thioesters, like other acyl substitution reactions, proceeds through short-lived, high-energy intermediates that are typically not directly observable under standard reaction conditions. Thioesters themselves are often considered "energy-rich" intermediates in biological acyl transfer reactions. nih.govlibretexts.org The formation of this compound from an activated cyclohexanecarboxylic acid derivative (like an acyl chloride) and a thiolate proceeds via a tetrahedral intermediate.
While directly characterizing this specific intermediate is challenging, advanced techniques can be used to detect or trap analogous reactive species. For example, mechanochemistry combined with in-situ Raman spectroscopy has been successfully used to isolate and characterize reactive intermediates that are otherwise elusive in solution-phase chemistry. nih.gov In other systems involving thioesters, reactive acyl-phosphonium intermediates have been proposed and supported by kinetic data, highlighting the role of phosphines as nucleophilic catalysts. nih.govacs.org The study of such transient species in the context of this compound synthesis would likely rely on a combination of low-temperature spectroscopic techniques (to increase the intermediate's lifetime) and computational modeling to predict its structure and spectral properties.
Application of Advanced Chromatography-Mass Spectrometry Techniques
Chromatography coupled with mass spectrometry is indispensable for the separation, identification, and quantification of this compound from complex reaction mixtures or biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is well-suited for GC-MS analysis. nih.gov The sample is vaporized and separated on a capillary column before being ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a molecular fingerprint. The molecular ion peak (M⁺) for this compound (C₁₁H₂₀OS) would appear at m/z = 200. The fragmentation pattern is predictable, with major fragments corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺ at m/z 57) and the cyclohexanecarbonyl cation ([C₆H₁₁CO]⁺ at m/z 111).
Table 2: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm film) lcms.cz |
| Carrier Gas | Helium, 1 mL/min constant flow lcms.cz |
| Oven Program | Start at 60°C, ramp 10°C/min to 280°C, hold 5 min nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV lcms.cz |
| Mass Range | 50-500 m/z lcms.cz |
| Expected M⁺ (m/z) | 200 |
| Major Fragments (m/z) | 111, 57 |
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used to separate and identify components in a sample. atomscientific.com For this compound, reverse-phase liquid chromatography would separate the compound based on its hydrophobicity. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which often leaves the molecule intact as a protonated species [M+H]⁺ (m/z 201). Tandem mass spectrometry (MS/MS) can then be used to fragment this parent ion, providing structural confirmation. lcms.czmdpi.com This technique is particularly useful for analyzing crude reaction mixtures or for quantitative studies requiring high sensitivity. mdpi.comnih.gov
Spectroscopic Investigations of Catalytic Cycles
Catalysis offers an efficient route to thioester synthesis. Spectroscopic methods are vital for understanding the mechanism of such catalytic reactions by identifying the catalyst's resting state and key intermediates within the catalytic cycle. rsc.org
In a hypothetical catalytic synthesis of this compound, a catalyst might activate cyclohexanecarboxylic acid. For example, a phosphine (B1218219) catalyst could form a reactive acyl-phosphonium intermediate. acs.org Spectroscopic investigation of this cycle would involve:
Identifying Catalyst-Substrate Adducts: Using NMR or IR to detect the formation of a new species where the catalyst is covalently bound to the cyclohexanecarbonyl moiety.
Determining the Resting State: Identifying the form the catalyst exists in for most of the reaction time, which provides clues about the rate-determining step.
Kinetic Analysis: Using the real-time monitoring techniques described in section 8.1 to measure reaction rates under different catalyst and substrate concentrations. This data can be used to build a microkinetic model that reproduces experimental trends and supports a proposed mechanism. rsc.org
For example, DFT calculations could be used to predict the vibrational frequencies and NMR chemical shifts of proposed intermediates, such as a cyclohexanecarbonyl-catalyst complex. rsc.org These theoretical predictions can then be compared with experimental spectra obtained from in-situ monitoring to confirm the intermediate's presence and role in the catalytic cycle for the formation of this compound.
Green Chemistry Principles in the Synthesis and Transformations of S Tert Butyl Cyclohexanecarbothioate
Development of Environmentally Benign Synthetic Routes
The traditional synthesis of thioesters often involves the use of stoichiometric amounts of activating agents and hazardous reagents. Green chemistry seeks to replace these methods with more environmentally friendly alternatives. For the synthesis of S-tert-butyl cyclohexanecarbothioate, this involves exploring routes that minimize waste and avoid toxic substances.
One promising approach is the direct thioesterification of cyclohexanecarboxylic acid with tert-butylthiol. Research into greener methodologies for similar transformations has highlighted the use of solid-supported catalysts, which can be easily recovered and reused. For instance, silica-promoted acylation of thiols offers a mild and rapid procedure under neutral, heterogeneous conditions, eliminating the need for bases or Lewis acids. researchgate.net Such a system could be adapted for the synthesis of this compound, potentially proceeding at room temperature and allowing for catalyst recycling. researchgate.net
Another environmentally benign approach involves the use of phase-transfer catalysis (PTC). PTC can facilitate the reaction between two immiscible phases, often allowing for the use of water as a solvent and reducing the need for volatile organic compounds (VOCs). fzgxjckxxb.comcrdeepjournal.org A rapid synthesis of various thioesters has been achieved using a biphasic system of 10% aqueous sodium hydroxide (B78521) and dichloromethane (B109758) with a phase-transfer catalyst, a method that could be applied to the reaction of cyclohexanecarbonyl chloride with tert-butylthiol. tandfonline.comresearchgate.net
The following table summarizes potential environmentally benign synthetic routes for this compound based on established green methodologies for thioester synthesis.
| Synthetic Method | Reactants | Catalyst/Promoter | Key Green Advantages | Potential Yield |
| Solid-Supported Acylation | Cyclohexanecarboxylic acid, tert-Butylthiol | Recyclable Silica Gel | Heterogeneous catalyst, neutral conditions, no need for bases/Lewis acids. researchgate.net | Good to Excellent |
| Phase-Transfer Catalysis | Cyclohexanecarbonyl chloride, tert-Butylthiol | Tetrabutylammonium chloride | Use of aqueous media, reduced organic solvent, rapid reaction times. fzgxjckxxb.comtandfonline.comresearchgate.net | High |
| Direct Thioesterification | Cyclohexanecarboxylic acid, tert-Butylthiol | Hafnium(IV) or Zirconium(IV) salts | Direct condensation, avoids pre-activation of the carboxylic acid. tandfonline.com | Moderate to High |
This table is a representation of potential routes based on analogous reactions and does not represent experimentally verified data for this compound.
Implementation of Sustainable Solvents and Reaction Media
The choice of solvent is a cornerstone of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. The ideal green solvent is non-toxic, non-volatile, readily available, and recyclable.
For the synthesis of this compound, moving away from traditional chlorinated solvents like dichloromethane is a primary goal. Water is a highly desirable green solvent due to its non-toxic and non-flammable nature. rsc.org Efficient syntheses of thioesters have been reported in aqueous media, for example, through the reaction of tertiary thioamides with alkyl halides in the presence of a catalyst. rsc.org While this specific route may not be the most direct for this compound, it demonstrates the feasibility of water as a reaction medium for thioester formation.
Another strategy is the use of solvent-free reaction conditions. Reactions conducted without a solvent, often with a solid support or under neat conditions, can significantly reduce waste and simplify product purification. Silica-promoted synthesis of thioesters from acid chlorides and thiols has been achieved under solvent-free conditions, offering a potentially greener route to this compound. researchgate.net
The table below outlines the properties of potential sustainable solvents for the synthesis of this compound.
| Solvent/Medium | Key Properties | Rationale for Use in Green Synthesis | Relevant Research Context |
| Water | Non-toxic, non-flammable, readily available | Reduces reliance on volatile organic compounds (VOCs). rsc.org | Highly efficient synthesis of thioesters has been demonstrated in water. rsc.org |
| Supercritical Carbon Dioxide | Non-toxic, non-flammable, tunable properties | Can be easily removed and recycled; offers a non-polar alternative to traditional organic solvents. | Widely explored as a green solvent for various organic transformations. |
| Solvent-Free | No solvent used | Minimizes waste, simplifies purification, can lead to higher reaction rates. | Silica-promoted synthesis of thioesters has been performed under solvent-free conditions. researchgate.net |
This table provides a conceptual overview of sustainable solvent implementation based on green chemistry principles.
Catalytic Systems for Enhanced Atom Economy and Reduced Waste Generation
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic reactions are a key tool for improving atom economy, as they can enable more direct reaction pathways and reduce the need for stoichiometric reagents that end up as waste. researchgate.net
For the synthesis of this compound, catalytic methods can offer significant advantages over traditional approaches. For instance, instead of activating cyclohexanecarboxylic acid with a stoichiometric coupling reagent, a catalytic amount of a Lewis acid could be employed to promote the direct reaction with tert-butylthiol. This would result in water as the only byproduct, leading to a much higher atom economy.
The development of 100% atom-economical reactions, where all the atoms of the reactants are incorporated into the final product, is the ultimate goal. rsc.org While not always feasible, striving for higher atom economy is a central tenet of green chemistry. For instance, the addition of carbon disulfide to epoxides catalyzed by lithium tert-butoxide is an example of an atom-economical synthesis of dithiocarbonates. rsc.org While a different class of compound, it illustrates the power of catalysis in achieving high atom economy.
The following table illustrates the concept of atom economy for a hypothetical synthesis of this compound.
| Reaction Pathway | Reactants | Byproducts | Theoretical Atom Economy |
| From Acyl Chloride | Cyclohexanecarbonyl chloride, tert-Butylthiol, Triethylamine | Triethylammonium chloride | Lower |
| Catalytic Direct Esterification | Cyclohexanecarboxylic acid, tert-Butylthiol | Water | Higher |
This table is for illustrative purposes to compare the atom economy of different potential synthetic routes.
Energy-Efficient Methodologies in this compound Chemistry
Reducing energy consumption is another critical principle of green chemistry. The use of alternative energy sources, such as microwave irradiation and ultrasound, can often lead to significantly shorter reaction times, lower reaction temperatures, and higher yields compared to conventional heating methods. tandfonline.comunito.it
Ultrasound irradiation is another energy-efficient technique that promotes reactions through acoustic cavitation. utu.ac.in This method has been used for the synthesis of aryl thioamides, demonstrating its potential for activating chemical transformations at room temperature. utu.ac.in The combination of microwave and ultrasound has also been explored to enhance reaction efficiency, offering synergistic effects in terms of heat and mass transfer. unito.it
The table below compares conventional heating with energy-efficient methodologies that could be applied to the synthesis of this compound.
| Methodology | Principle of Operation | Potential Advantages | Reported Applications in Thioester/Thioamide Synthesis |
| Conventional Heating | Conduction, convection | Established and well-understood | Standard method for many organic reactions. |
| Microwave Irradiation | Dielectric heating | Rapid heating, shorter reaction times, improved yields. tandfonline.com | Microwave-assisted direct amidation of thioesters rsc.org; synthesis of thioesters from aldehydes and thiols. researchgate.net |
| Ultrasound Irradiation | Acoustic cavitation | Enhanced mixing, can initiate reactions at lower temperatures. utu.ac.in | Greener synthesis of aryl thioamides. utu.ac.in |
| Combined Microwave/Ultrasound | Synergistic heating and mixing | Optimal heat and mass transfer, further reduction in reaction time and energy consumption. unito.it | Transesterification reactions. unito.it |
This table highlights potential energy-efficient methods based on their successful application in the synthesis of related sulfur-containing compounds.
Conclusion and Future Research Directions
Synthesis of Key Research Achievements and Current Understanding
The primary recognized role of S-tert-butyl cyclohexanecarbothioate in the scientific literature is as a synthetic intermediate. Its synthesis is conceptually straightforward, typically involving the reaction of a cyclohexanecarboxylic acid derivative with a tert-butyl thiol salt or the reaction of cyclohexanecarbonyl chloride with tert-butylthiol.
A notable documented application is its use in the preparation of its oxygen-containing analogue, tert-butyl cyclohexanecarboxylate (B1212342). orgsyn.org An established high-yield procedure involves the conversion of this compound to the corresponding ester using mercury(II) trifluoroacetate (B77799) in acetonitrile (B52724) with tert-butyl alcohol. orgsyn.org This transformation highlights the utility of the thioester as a stable precursor that can be chemoselectively converted to the ester.
The reactivity of this compound has also been observed in the absence of an alcohol. When reacted with mercury(II) trifluoroacetate alone, it forms cyclohexanecarboxylic trifluoroacetic anhydride (B1165640). orgsyn.orgorgsyn.org This reactivity underscores the electrophilic nature of the carbonyl carbon in the thioester, making it susceptible to nucleophilic attack, a characteristic feature of this class of compounds. libretexts.org
The bulky tert-butyl group is a significant feature of the molecule, providing steric hindrance that influences its reactivity and stability. This steric bulk makes the thioester less susceptible to certain nucleophilic attacks compared to less hindered thioesters, a property that can be exploited in multi-step syntheses. thieme.de
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 54829-37-7 |
| Molecular Formula | C11H20OS |
| Molecular Weight | 200.34 g/mol |
| Boiling Point | 269.2°C at 760 mmHg |
| Density | 0.995 g/cm³ |
| Refractive Index | 1.495 |
| Flash Point | 103.6°C |
Table 1: Physicochemical Properties of this compound. chemnet.com
Identification of Unexplored Research Avenues and Challenges
Despite its utility as a synthetic intermediate, dedicated research focusing solely on this compound is limited. A primary challenge is the lack of documented applications beyond its conversion to the corresponding ester. This presents a significant opportunity for further investigation.
Unexplored research avenues include:
Exploration of its reactivity profile: A systematic study of its reactions with a wider range of nucleophiles and under various conditions could uncover novel synthetic transformations. The influence of the sterically demanding tert-butyl group on the regioselectivity and stereoselectivity of these reactions is a particularly interesting area for investigation.
Investigation as a controlled-release agent: The hydrolysis of the thioester linkage, potentially tunable by pH or enzymatic action, could be explored for the controlled release of cyclohexanecarboxylic acid or tert-butylthiol. This could have applications in areas where the slow delivery of these molecules is desired.
Study of its coordination chemistry: The sulfur atom in the thioester could potentially coordinate to metal centers, suggesting the possibility of developing novel metal complexes with interesting catalytic or material properties.
A significant challenge in the broader application of this and other thioesters can be the perception of the malodorous nature of the corresponding thiols, which are often used as starting materials or are products of hydrolysis. libretexts.org Developing synthetic routes that mitigate this issue or applications where this is not a concern will be crucial.
Prospects for Novel Synthetic Methodologies and Catalytic Systems
The synthesis of thioesters, in general, is a well-established field, but there is always room for improvement, particularly in terms of efficiency, atom economy, and the use of greener catalysts. rsc.org For this compound, future research could focus on:
Direct catalytic thioesterification: Developing catalytic methods for the direct coupling of cyclohexanecarboxylic acid and tert-butylthiol would be a more atom-economical approach than methods requiring pre-activation of the carboxylic acid. rsc.org Research into novel catalysts, such as pyridine-borane complexes, could be extended to this specific transformation. rsc.org
Flow chemistry applications: Implementing the synthesis of this compound in a continuous flow system could offer advantages in terms of safety, scalability, and reaction control, particularly when handling potentially odorous reagents.
Enzymatic synthesis: Exploring the use of enzymes, such as lipases or specific thioesterases, for the synthesis of this compound could provide a highly selective and environmentally benign alternative to traditional chemical methods.
The development of novel catalytic systems for the activation of the C-S bond in this compound could also lead to new synthetic applications, such as its use in cross-coupling reactions.
Potential for Interdisciplinary Research and Advanced Material Applications
The unique combination of a bulky, aliphatic ring and a reactive thioester functionality in this compound opens up possibilities for interdisciplinary research and the development of advanced materials.
Polymer Chemistry: Thioesters can be incorporated into polymer backbones to create materials that are degradable or have dynamic covalent properties. This compound could serve as a monomer or a chain transfer agent in polymerization reactions, leading to polymers with tailored properties influenced by the cyclohexyl and tert-butyl groups.
Materials Science: The compound could be investigated as a precursor for the synthesis of self-assembled monolayers (SAMs) on various surfaces. The cyclohexyl group could provide a defined orientation and packing, while the thioester could be a point for further functionalization.
Bioconjugation: While less explored for this specific molecule, thioesters are used in bioconjugation chemistry. Research could explore if this compound or its derivatives could be used to modify biological molecules, with the bulky groups potentially influencing the properties of the resulting conjugate.
Future research in these areas would require collaboration between organic chemists, polymer scientists, materials scientists, and biochemists to fully realize the potential of this compound beyond its current role as a simple synthetic intermediate.
Q & A
Q. Q. How can researchers ensure compliance with safety protocols when handling This compound and mercury-based reagents?
- Methodology :
- Safety Measures : Use fume hoods, PPE (nitrile gloves, lab coats), and mercury spill kits. Monitor airborne Hg levels with portable sensors.
- Waste Disposal : Follow EPA guidelines for mercury waste (e.g., amalgamation with sulfur powder) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
